6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride
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Overview
Description
6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. It is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a pyrrolidine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and pyrrolidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the pyrrolidine group is introduced at the 3rd position of the indole ring. This reaction is usually carried out in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like chlorosulfonic acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the serotonin or dopamine pathways, leading to changes in neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Lacks the pyrrolidine group, making it less complex and potentially less active.
3-(Pyrrolidin-3-YL)-1H-indole: Lacks the fluorine atom, which may affect its pharmacological properties.
6-Fluoro-3-(piperidin-3-YL)-1H-indole: Similar structure but with a piperidine group instead of pyrrolidine, which may alter its biological activity.
Uniqueness
6-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidine group, which may confer distinct pharmacological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-3-pyrrolidin-3-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2.ClH/c13-9-1-2-10-11(7-15-12(10)5-9)8-3-4-14-6-8;/h1-2,5,7-8,14-15H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHNJGFSHDLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=C2C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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